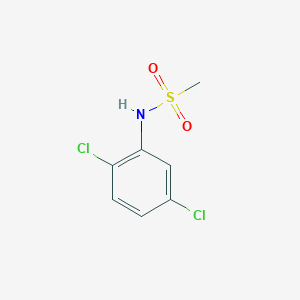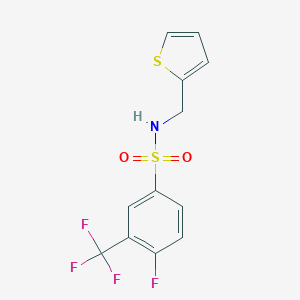
N-(2,5-dichlorophenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)methanesulfonamide, also known as DCMs, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. DCMs is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
N-(2,5-dichlorophenyl)methanesulfonamide is believed to exert its biological effects through the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. By inhibiting carbonic anhydrase, N-(2,5-dichlorophenyl)methanesulfonamide can disrupt various physiological processes that rely on the activity of this enzyme, including acid-base balance, respiration, and ion transport. N-(2,5-dichlorophenyl)methanesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
N-(2,5-dichlorophenyl)methanesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase, the induction of apoptosis, and the inhibition of angiogenesis. N-(2,5-dichlorophenyl)methanesulfonamide has also been shown to have antifungal activity in vitro. In addition, N-(2,5-dichlorophenyl)methanesulfonamide has been shown to have potential as an anticancer agent, with promising results in preclinical studies.
实验室实验的优点和局限性
One of the main advantages of using N-(2,5-dichlorophenyl)methanesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various physiological processes. N-(2,5-dichlorophenyl)methanesulfonamide is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also limitations to using N-(2,5-dichlorophenyl)methanesulfonamide in lab experiments. One limitation is that N-(2,5-dichlorophenyl)methanesulfonamide can be toxic to cells at high concentrations, which can limit its usefulness in certain assays. In addition, N-(2,5-dichlorophenyl)methanesulfonamide has a relatively short half-life in vivo, which can make it difficult to study its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for research on N-(2,5-dichlorophenyl)methanesulfonamide. One area of interest is the development of N-(2,5-dichlorophenyl)methanesulfonamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the role of N-(2,5-dichlorophenyl)methanesulfonamide in various physiological processes, including acid-base balance, respiration, and ion transport. Finally, there is potential for the development of N-(2,5-dichlorophenyl)methanesulfonamide as a therapeutic agent for the treatment of cancer and fungal infections.
合成方法
N-(2,5-dichlorophenyl)methanesulfonamide can be synthesized through various methods, including the reaction of 2,5-dichloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography. Other methods include the reaction of 2,5-dichloroaniline with methanesulfonic acid in the presence of a catalyst or the reaction of 2,5-dichlorobenzenesulfonyl chloride with ammonia.
科学研究应用
N-(2,5-dichlorophenyl)methanesulfonamide has been widely used in scientific research for its potential applications in various fields. In medicinal chemistry, N-(2,5-dichlorophenyl)methanesulfonamide has been studied for its potential as an anticancer agent. Studies have shown that N-(2,5-dichlorophenyl)methanesulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2,5-dichlorophenyl)methanesulfonamide has also been studied for its potential as an antifungal agent, with promising results in vitro.
In biochemistry, N-(2,5-dichlorophenyl)methanesulfonamide has been used as a tool to study protein-ligand interactions. N-(2,5-dichlorophenyl)methanesulfonamide can bind to proteins such as carbonic anhydrase and inhibit their activity, making it a useful tool for studying enzyme kinetics and structure-function relationships. N-(2,5-dichlorophenyl)methanesulfonamide has also been used to study the role of carbonic anhydrase in various physiological processes, including acid-base balance and respiration.
属性
IUPAC Name |
N-(2,5-dichlorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-13(11,12)10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYOLEBANUSCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)



![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)

![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)
![N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)
![1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B246358.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B246360.png)